1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 1-methylpyrrolo[3,2-c]pyridin-4-one derivatives. These methods involve cyclization reactions, functional group transformations, and modifications of existing pyrrolopyridine scaffolds. Notably, researchers have explored both traditional and innovative approaches to access this compound .
Molecular Structure Analysis
The molecular formula of 1-methylpyrrolo[3,2-c]pyridin-4-one is C₈H₆N₂O . Its structure consists of a fused pyrrole and pyridine ring, with the methyl group attached to the pyrrole nitrogen. The aromaticity of the rings contributes to its stability and reactivity. The precise three-dimensional arrangement of atoms can be visualized using computational methods or X-ray crystallography .
Scientific Research Applications
Synthesis and Chemical Properties
- 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is involved in the synthesis of various derivatives through efficient chemical reactions. For instance, Zhang et al. (2017) developed a tandem intermolecular one-pot aldol condensation/aza-addition reaction for synthesizing pyrrolo[3,2-c]pyridinone derivatives, demonstrating its versatility in chemical synthesis (Zhang et al., 2017).
- Schneller et al. (1984) described the synthesis of this compound from N-alkylaminoacetaldehyde, highlighting a synthetic procedure for preparing such compounds with specific regiospecific placement of the N-1 substituent (Schneller et al., 1984).
Mechanism of Action
Properties
IUPAC Name |
1-methyl-5H-pyrrolo[3,2-c]pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHYEXYPTIGYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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